2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
“2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound . It is an impurity of Donepezil , which is an inhibitor of acetylcholinesterase .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H23NO3 . Its molecular weight is 289.37 . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are also provided .Scientific Research Applications
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant agent . Research indicates that derivatives of this compound can be synthesized and have shown promising results in animal models for the treatment of seizures. The anticonvulsant activity is evaluated using maximal electroshock seizure and subcutaneous pentylenetetrazole tests, with some derivatives displaying a significant increase in GABA levels in the rat brain, which is crucial for controlling epileptic seizures .
Synthesis of Piperidyl Indanone Derivatives
The compound serves as a precursor in the synthesis of piperidyl indanone derivatives . These derivatives are important due to their pharmacological properties, including anticonvulsant activity. The synthesis process involves the reaction of the compound with aryl/alkyl isothiocyanates, leading to a series of derivatives with potential medicinal applications .
Pharmacological Applications of Piperidine Derivatives
Piperidine derivatives, including those related to the compound , play a significant role in the pharmaceutical industry. They are present in various classes of pharmaceuticals and have been the subject of extensive research for their synthesis and pharmacological applications. This includes the development of methods for the synthesis of substituted piperidines and their biological evaluation as potential drugs .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant properties . Antioxidants are vital in combating oxidative stress in the body, which can lead to various chronic diseases. The antioxidant activity of these derivatives can be assessed through various biochemical assays .
Antibacterial Activities
Research has also been conducted on the antibacterial activities of derivatives of this compound. The synthesis of novel derivatives and their characterization can lead to the discovery of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria .
Inhibition of Acetylcholinesterase (AChE)
Some synthesized derivatives of the compound have been tested for their ability to inhibit Acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds that can inhibit AChE may be considered for further development as potential treatments for such conditions .
Safety and Hazards
This compound is a chemical substance that needs to be handled properly to ensure safety . It should not be ingested, inhaled, or come into direct contact with the skin . During use and storage, it should be kept away from fire sources and oxidizers . Any waste related to this compound should be disposed of according to local regulations .
properties
IUPAC Name |
2,6-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-13-5-4-6-14(23-2)15(13)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUHNGSCCTKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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